Cas no 73758-34-6 (1-phenyl-2-[3-(trifluoromethyl)phenyl]ethanamine)

1-phenyl-2-[3-(trifluoromethyl)phenyl]ethanamine structure
73758-34-6 structure
Product Name:1-phenyl-2-[3-(trifluoromethyl)phenyl]ethanamine
CAS No:73758-34-6
MF:C15H14F3N
MW:265.273574352264
CID:1762256
PubChem ID:3052541
Update Time:2025-04-21

1-phenyl-2-[3-(trifluoromethyl)phenyl]ethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-2-[3-(trifluoromethyl)phenyl]ethanamine
    • α-Phenyl-3-(trifluoromethyl)benzeneethanamine
    • DTXSID00994657
    • 73758-34-6
    • alpha-Phenyl-m-trifluoromethylphenethylamine
    • AKOS011892193
    • BRN 2138899
    • 1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine
    • Phenethylamine, alpha-phenyl-m-trifluoromethyl-
    • Inchi: 1S/C15H14F3N/c16-15(17,18)13-8-4-5-11(9-13)10-14(19)12-6-2-1-3-7-12/h1-9,14H,10,19H2
    • InChI Key: HEGMAOBTPAUJNC-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CC(C1C=CC=CC=1)N)(F)F

Computed Properties

  • Exact Mass: 265.10783394g/mol
  • Monoisotopic Mass: 265.10783394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26Ų
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